molecular formula C7H6BrNO3 B2607380 5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 141703-16-4

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B2607380
CAS No.: 141703-16-4
M. Wt: 232.033
InChI Key: AFOTZKWPHPDPAH-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position on the pyridine ring

Scientific Research Applications

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 5-bromo-2-hydroxypyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound . The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours, followed by acidification to obtain the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with additional functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which confer distinct reactivity and potential biological activities. Its unique structure makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOTZKWPHPDPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141703-16-4
Record name 5-bromo-4-hydroxy-6-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-6-methyl-nicotinic acid (10.00 g, 65.3 mmol) in glacial acetic acid (35 mL) is added bromine (4.00 mL, 78.1 mmol). After stirring for 18 h at room temperature, additional bromine (0.5 mL) is added and the reaction mixture is stirred for an additional 24 h. The reaction mixture is evaporated under reduced pressure and the remaining residue is co-evaporated with toluene. The remaining residue is treated with a small amount of MeOH and then triturated with water. The precipitate is filtered off and dried. Yield: 13.8 g (92% of theory); ESI mass spectrum: [M+H]+=232 (bromine isotope pattern); Retention time HPLC: 0.61 min (Z002—002).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 6-methyl-4-(1H)-pyridone-3-carboxylic acid (prepared according to the procedure described in J. Org. Chem., 1972, 37, 1145-1148) (10.0 g, 65.4 mmol) and dry pyridine (5.2 ml) in acetic acid (200 ml) at 100° C. was added bromine (14.6 g, 91.5 mmol) in acetic acid (30 ml) dropwise over 1 hour. Heating was continued for 2 hours then cooled to room temperature. The precipitate which formed on cooling was collected by filtration, and washed with methanol to give the product as a cream coloured solid (10.62 g, 70%). 1H NMR (250 MHz, DMSO-d6) δ14.75 (1H, br s), 13.45 (1H. br s), 8.58 (1H, s), 2.53 (3H, s); MS (ES+) m/z 232/234 MH]+, 214/216 [(M-(H2O))H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
70%

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